3,5-Bis(benzyloxy)picolinic acid
Overview
Description
3,5-Bis(benzyloxy)picolinic acid is a chemical compound with the molecular formula C20H17NO4 and a molecular weight of 335.36 g/mol It is a derivative of picolinic acid, featuring two benzyloxy groups attached to the 3rd and 5th positions of the pyridine ring
Preparation Methods
The synthesis of 3,5-Bis(benzyloxy)picolinic acid typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the picolinic acid, followed by the addition of benzyl chloride to introduce the benzyloxy groups . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
3,5-Bis(benzyloxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted picolinic acid derivatives.
Scientific Research Applications
3,5-Bis(benzyloxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for coordination chemistry.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(benzyloxy)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups enhance its ability to bind to specific sites on these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
3,5-Bis(benzyloxy)picolinic acid can be compared with other picolinic acid derivatives, such as:
3,5-Dimethoxypicolinic acid: Similar in structure but with methoxy groups instead of benzyloxy groups, leading to different chemical properties and reactivity.
3,5-Dihydroxypicolinic acid: Features hydroxyl groups, making it more hydrophilic and reactive towards certain chemical reactions.
3,5-Dichloropicolinic acid:
The uniqueness of this compound lies in its benzyloxy groups, which provide specific steric and electronic effects that influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(23)19-18(25-14-16-9-5-2-6-10-16)11-17(12-21-19)24-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYKWLDGWAOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)C(=O)O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705391 | |
Record name | 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000025-93-3 | |
Record name | 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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